3-(1,1-Dimethoxyethyl)hept-5-yn-2-one

Description

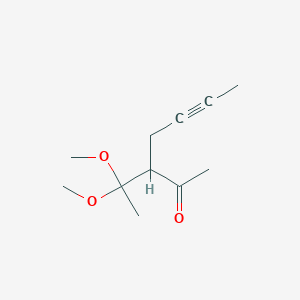

3-(1,1-Dimethoxyethyl)hept-5-yn-2-one is a ketone derivative characterized by a hept-5-yn-2-one backbone substituted with a 1,1-dimethoxyethyl group at the third carbon position. This compound features a terminal alkyne (hept-5-yn-2-one) and a dimethoxy-protected acetal group, which may confer unique reactivity and stability. Such structural motifs are common in organic synthesis, where alkynes serve as versatile intermediates for cycloadditions or cross-coupling reactions, while acetals are frequently employed as protecting groups for carbonyl functionalities.

Properties

CAS No. |

61604-93-1 |

|---|---|

Molecular Formula |

C11H18O3 |

Molecular Weight |

198.26 g/mol |

IUPAC Name |

3-(1,1-dimethoxyethyl)hept-5-yn-2-one |

InChI |

InChI=1S/C11H18O3/c1-6-7-8-10(9(2)12)11(3,13-4)14-5/h10H,8H2,1-5H3 |

InChI Key |

RXDKTWSNKUHOIY-UHFFFAOYSA-N |

Canonical SMILES |

CC#CCC(C(=O)C)C(C)(OC)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

3-(2,2-Dimethoxyethyl)purpurinimides

- Structure : These purpurinimides feature a 2,2-dimethoxyethyl group attached to a chlorin macrocycle.

- Key Difference : The dimethoxy substitution at the 2,2-position (vs. 1,1 in the target compound) alters electronic effects. This positional variance induces a bathochromic shift in the Qy band (690–704 nm), critical for PDT efficacy .

5-Diethoxymethyl-1,1-diethoxy-5-hydroxyundeca-3,6-diyn-2-one

- Structure : Contains a diethoxymethyl group and a diyn-2-one backbone.

- Key Difference : Ethoxy groups (vs. methoxy in the target compound) increase hydrophobicity and may slow hydrolysis rates. The extended alkyne chain (undeca-3,6-diyn-2-one) could enhance conjugation effects .

- Synthesis : Prepared via methods like the Dulou or Wohl–Lang protocols, suggesting analogous routes for synthesizing the target compound .

3-(1-Methoxyethenyl)hept-5-yn-2-one

- Structure : Substituted with a methoxyethenyl group instead of dimethoxyethyl.

Physicochemical Properties

Spectroscopic Characteristics

- UV-Vis : The target compound’s alkyne and ketone groups may absorb at ~210–250 nm (π→π* transitions). In contrast, purpurinimides show Qy bands >690 nm due to extended conjugation .

- NMR : The 1,1-dimethoxyethyl group would produce distinct singlet peaks for methoxy protons (~3.2–3.5 ppm) and a quaternary carbon in $^{13}\text{C}$ NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.